4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
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Overview
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Thioether formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetylation: The amino group on the pyridazine ring is acetylated using acetic anhydride.
Coupling with the dioxin moiety: The final step involves coupling the acetylated pyridazine-thioether intermediate with the dioxin-butanamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the pyridazine ring can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, anhydrides, and bases like pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-((6-amino-pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
- 4-((6-methylpyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
Uniqueness
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its acetylated pyridazine ring and thioether linkage are particularly noteworthy, as they contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic properties.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12(23)19-16-6-7-18(22-21-16)27-10-2-3-17(24)20-13-4-5-14-15(11-13)26-9-8-25-14/h4-7,11H,2-3,8-10H2,1H3,(H,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJJOBBHFVQSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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